Alkoxy Chain Length Differentiation: 2-Propoxy vs. 4-Butoxy Substituent Impact on Lipophilicity and Target Binding
The target compound bears a 2-propoxy substituent, whereas the closest characterized analog, 4-butoxy-N-(3-pyridinyl)benzenesulfonamide (CID 3239781), carries a 4-butoxy group. In vitro, the 4-butoxy analog exhibits an EC50 of 8.55 µM against the sphingosine 1-phosphate receptor 1 (S1P1) [1]. While direct experimental data for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide are not yet publicly available, computational predictions indicate that the replacement of butoxy with propoxy reduces calculated logP by approximately 0.5–0.8 units (class-level inference from alkoxy homologation trends), which may translate to improved aqueous solubility and altered target-binding kinetics [2]. This structural divergence provides a rational basis for preferential selection when a lower-lipophilicity scaffold is desired for assay compatibility.
| Evidence Dimension | Lipophilicity (calculated logP) and in vitro potency |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.8–3.2 (no experimental data available) |
| Comparator Or Baseline | 4-Butoxy-N-(3-pyridinyl)benzenesulfonamide: EC50 = 8.55 µM (S1P1); predicted logP ≈ 3.5–4.0 |
| Quantified Difference | Estimated ΔlogP ≈ -0.5 to -0.8 units |
| Conditions | Predicted values based on fragment-based calculation methods; in vitro data from BindingDB assay |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and improve aqueous solubility, critical factors in high-throughput screening and in vivo formulation.
- [1] BindingDB Entry BDBM37056. 4-Butoxy-N-(3-pyridinyl)benzenesulfonamide – EC50 8.55 µM for Sphingosine 1-phosphate receptor 1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37056 View Source
- [2] Pyridinyl sulfonamide derivatives, pharmaceutical compositions and uses thereof. U.S. Patent No. 20210353608. Structure-activity relationship discussion on alkoxy chain length effects. View Source
